3,4-Dimethoxy-3'-iodobenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethoxy-3'-iodobenzophenone is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide information on related compounds which can help infer some aspects of the compound . The first paper discusses the use of a 3,4-dimethoxybenzyl group as a protecting group for N-protecting 3,4-diphenyl 1,2-thiazetidine 1,1-dioxide derivatives . The second paper details the crystal structure of 3,4-dimethoxybenzoic acid, which shares the dimethoxybenzene moiety with this compound .
Synthesis Analysis
The synthesis of this compound is not explicitly covered in the provided papers. However, the first paper indicates that the 3,4-dimethoxybenzyl group can be introduced to certain compounds and later removed using DDQ . This suggests that similar methods could potentially be applied in the synthesis of this compound, where the dimethoxybenzyl group could serve as a protective group during the synthesis process.
Molecular Structure Analysis
The molecular structure of this compound itself is not analyzed in the papers. However, the crystal structure of 3,4-dimethoxybenzoic acid is provided in the second paper, which includes details such as the space group, cell dimensions, and the formation of hydrogen-bonded dimers . These details give insight into how the dimethoxy groups and the carboxylic acid moiety interact in the solid state, which could be relevant when considering the interactions of the dimethoxy groups in this compound.
Chemical Reactions Analysis
The first paper provides information on the reactivity of the 3,4-dimethoxybenzyl protecting group, specifically its removal using DDQ . This reaction is relevant to the chemical reactivity of the dimethoxybenzene portion of this compound, suggesting that it may also be susceptible to deprotection under similar conditions.
Physical and Chemical Properties Analysis
Neither paper directly discusses the physical and chemical properties of this compound. However, the properties of 3,4-dimethoxybenzoic acid, such as its crystallization behavior and hydrogen bonding, can provide some context for the physical properties of compounds with similar dimethoxybenzene structures . The presence of the iodine atom in this compound would likely influence its physical properties, such as melting point and solubility, as well as its chemical reactivity, particularly in electrophilic aromatic substitution reactions.
Scientific Research Applications
Chromatographic Analysis
- High-performance liquid chromatography (HPLC) methods have been developed for the quantitative and qualitative analysis of related compounds, such as 3,4-Dimethoxy-4'-chloro-dibenzophenone. These methods use UV detection and have demonstrated high accuracy and recovery rates, indicating the potential for similar analytical applications for 3,4-Dimethoxy-3'-iodobenzophenone (Li Hong-jin, 2007); (Zhou Qi-fang, 2009).
Synthesis and Optical Studies
- The compound has been utilized in synthesizing and studying metal complexes. For example, 3,4-dimethoxy benzaldehyde derivatives have been used to synthesize metal complexes with varying geometries and optical properties. This indicates that this compound could be similarly used in the synthesis and study of metal-organic complexes (Athraa H. Mekkey et al., 2020).
Chemical Synthesis and Crystallography
- In the field of organic synthesis and crystallography, related benzophenone derivatives have been used to synthesize novel organic compounds and for X-ray crystallographic studies. These applications suggest the potential of this compound in advancing our understanding of organic compound synthesis and structure (J. Ahad et al., 1980); (Daichi Hijikata et al., 2010).
Mesomorphic Properties
- Some derivatives of benzophenone, such as tetraphenylethenes, have been investigated for their mesomorphic properties, hinting at the possibility of this compound being similarly studied for its potential applications in material science (A. Schultz et al., 2001).
Photochemical Studies
- Photochemical studies involving similar compounds like thiobenzophenone derivatives highlight the potential of this compound in understanding photochemical reactions and the stability of transient free radicals (N. Kito & A. Ohno, 1973).
Mechanism of Action
Target of Action
A similar compound, 3,4-dimethoxy phenyl thiosemicarbazone, has been studied for its corrosion inhibition potential on copper
Mode of Action
For the related compound, 3,4-Dimethoxy phenyl thiosemicarbazone, it was found that the compound forms a protective layer on the copper surface, which is a critical aspect of its inhibitory action .
Result of Action
For the related compound, 3,4-Dimethoxy phenyl thiosemicarbazone, it was found that the optimal concentration of the compound markedly boosts the corrosion resistance of copper .
properties
IUPAC Name |
(3,4-dimethoxyphenyl)-(3-iodophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IO3/c1-18-13-7-6-11(9-14(13)19-2)15(17)10-4-3-5-12(16)8-10/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSBROOMAKIXCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)I)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001258278 |
Source
|
Record name | (3,4-Dimethoxyphenyl)(3-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001258278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
951891-92-2 |
Source
|
Record name | (3,4-Dimethoxyphenyl)(3-iodophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951891-92-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,4-Dimethoxyphenyl)(3-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001258278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.